molecular formula C21H20N4S B2358621 (Z)-N'-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-31-7

(Z)-N'-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2358621
M. Wt: 360.48
InChI Key: OZYSBVQJXQKBOO-PLRJNAJWSA-N
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Scientific Research Applications

Synthesis and Fungicidal Activity

  • A study focused on the synthesis of thiazole derivatives, including those similar to the compound , found applications in fungicidal activity. The compounds were analyzed using various methods such as elemental analysis and mass spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).

Anti-inflammatory and Enzyme Inhibition

  • Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated anti-inflammatory activity through the inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential applications in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Antioxidant and Urease Inhibition Activities

  • New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, closely related to the compound , were found to have significant antioxidant and urease inhibitory activities, with some derivatives showing more activity than standard drugs (Khan et al., 2010).

Antiviral Activity

  • Thiazole derivatives have been synthesized and tested for their antiviral activity against various viruses. Some compounds showed significant inhibition of guanine nucleotide biosynthesis, indicating potential applications in antiviral therapies (Srivastava et al., 1977).

Luminescence Sensing

  • Lanthanide-based frameworks containing dimethylphenyl imidazole dicarboxylate were synthesized and found to be sensitive to benzaldehyde-based derivatives, suggesting applications in fluorescence sensing (Shi, Zhong, Guo, & Li, 2015).

Molecular Structure Studies

  • Investigations into the molecular structure of similar compounds, using methods like X-ray diffraction and computational studies, provide insight into their physical and chemical properties, which is essential for their application in various scientific fields (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Synthesis of Novel Pharmacophores for Anticancer Agents

  • Novel pharmacophores containing thiazole moiety have been synthesized and evaluated for their potent anticancer activities, indicating their potential in cancer treatment research (Gomha et al., 2017).

Safety And Hazards

The specific safety and hazards information for this compound isn’t available in the search results. However, like all chemical compounds, it should be handled with care, following appropriate safety protocols2.


Future Directions

The future directions for research involving this compound aren’t specified in the search results. However, given its potential for studying various biochemical processes, drug development, and catalysis, it’s likely that it will continue to be a subject of interest in scientific research1.


Please note that this information is based on limited search results and may not be fully accurate or complete. For a comprehensive analysis, please consult relevant scientific literature or experts in the field.


properties

IUPAC Name

(2Z)-N-(2,3-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S/c1-13-8-9-17(15(3)10-13)20-12-26-21(23-20)19(11-22)25-24-18-7-5-6-14(2)16(18)4/h5-10,12,24H,1-4H3/b25-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYSBVQJXQKBOO-PLRJNAJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide

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